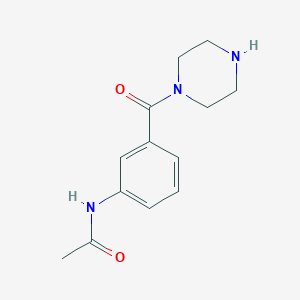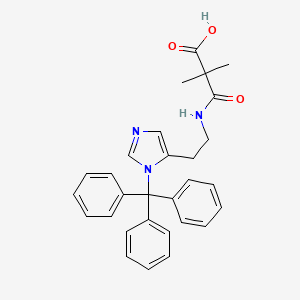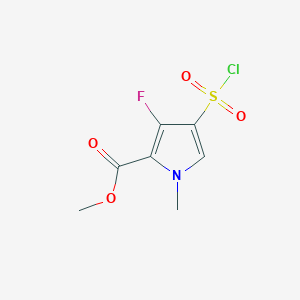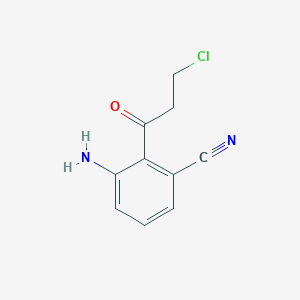
N-(3-(piperazine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(piperazine-1-carbonyl)phenyl)acetamide: is a chemical compound that features a piperazine ring attached to a phenyl group through a carbonyl linkage, with an acetamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(piperazine-1-carbonyl)phenyl)acetamide typically involves the reaction of 3-(piperazine-1-carbonyl)aniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-(piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-(piperazine-1-carbonyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: this compound has shown potential as a lead compound in the development of new drugs. It has been investigated for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-(piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .
Comparison with Similar Compounds
- N-(4-(piperazine-1-carbonyl)phenyl)acetamide
- N-(2-(piperazine-1-carbonyl)phenyl)acetamide
- N-(4-(methylpiperazine-1-carbonyl)phenyl)acetamide
Uniqueness: N-(3-(piperazine-1-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-(piperazine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-12-4-2-3-11(9-12)13(18)16-7-5-14-6-8-16/h2-4,9,14H,5-8H2,1H3,(H,15,17) |
InChI Key |
GXBZEZJTNUSDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)









